![molecular formula C23H22FN5O3 B2756193 3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 872628-23-4](/img/structure/B2756193.png)
3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
説明
3-(4-Fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tetracyclic purine-dione derivative characterized by a fused pyrimidopurine core. Key structural features include:
- A 4-fluorobenzyl group at position 3, which enhances lipophilicity and may influence receptor binding via halogen interactions.
- A 2-methoxyphenyl substituent at position 9, contributing steric bulk and electronic effects (methoxy’s electron-donating properties).
- A methyl group at position 1, which likely improves metabolic stability by blocking oxidation sites.
This compound belongs to a class of molecules explored for central nervous system (CNS) targets and enzyme modulation, as seen in structurally related analogs .
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-8-10-16(24)11-9-15)28-13-5-12-27(22(28)25-20)17-6-3-4-7-18(17)32-2/h3-4,6-11H,5,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCYBZKMBYCCBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=CC=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimido[2,1-f]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the 4-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the intermediate compound.
Attachment of the 2-methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反応の分析
Types of Reactions
3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxid
生物活性
The compound 3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel derivative within the purine family, known for its potential biological activities. This article explores its pharmacological properties, focusing on its interactions with adenosine receptors and monoamine oxidase (MAO) inhibition.
Chemical Structure and Properties
- Molecular Formula : C23H22FN5O3
- Molecular Weight : 435.46 g/mol
- InChIKey : OHQAULGWYFUTJQ-UHFFFAOYSA-N
The structure includes a tetrahydropyrimidine ring fused to a purine base, which is crucial for its biological activity. The presence of fluorine and methoxy groups enhances its binding affinity to various biological targets.
Adenosine Receptor Interaction
Research indicates that compounds similar to this derivative exhibit significant activity as adenosine receptor antagonists. Specifically, they target the A1 and A2A subtypes of adenosine receptors:
- A1 Receptor Affinity : Compounds in this class have shown varying affinities for A1 receptors. For example, derivatives with specific substitutions can achieve Ki values in the nanomolar range.
- A2A Receptor Affinity : Similar trends are observed with A2A receptors, where modifications to the structure can enhance selectivity and potency.
Monoamine Oxidase Inhibition
The compound also demonstrates inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases:
- IC50 Values : Certain derivatives have shown IC50 values around 106 nM for MAO-B inhibition, indicating potential therapeutic benefits in treating conditions like Parkinson's disease.
Structure-Activity Relationship (SAR)
A comprehensive study evaluated 64 novel derivatives of tetrahydropyrimidines to establish SAR. Key findings include:
- Substituents at positions N1 and N3 significantly influence receptor binding affinities.
- Compounds with bulky substituents at N8 showed enhanced selectivity for A2A receptors while maintaining A1 antagonism.
Comparative Data Table
Compound ID | A1 Ki (nM) | A2A Ki (nM) | MAO-B IC50 (nM) | Notes |
---|---|---|---|---|
9a | 249 | 253 | 508 | Dual antagonist |
9b | 116 | 94 | 260 | Potent dual antagonist |
20h | 149 | - | - | Selective for A2A |
科学的研究の応用
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Research indicates that it may exhibit antiviral , anticancer , and antimicrobial properties. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with disease pathways.
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways involved in tumor growth.
- Antiviral Properties : Research has indicated that similar compounds in this class may interfere with viral replication processes, making them candidates for antiviral drug development.
The biological activities of 3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione are categorized into several key areas:
Activity Type | Description |
---|---|
Anticancer | Inhibits cell growth in various cancer types |
Antiviral | Potential to disrupt viral replication |
Antimicrobial | Effective against certain bacterial strains |
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
- Synthesis of Derivatives : The compound can undergo various chemical transformations such as oxidation and substitution reactions to yield new compounds with potentially enhanced properties.
Material Science
Due to its unique chemical properties, this compound may also find applications in the development of advanced materials. The fluorinated groups can impart specific characteristics such as increased stability and hydrophobicity.
Case Studies
Several studies have been conducted to explore the efficacy and mechanisms of action of this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.
- Antiviral Research : Another investigation focused on the antiviral properties against influenza virus. The results showed that the compound inhibited viral replication by interfering with the viral life cycle.
類似化合物との比較
Table 1: Structural and Functional Comparison of Pyrimidopurine-Dione Derivatives
Key Observations:
Replacement of fluorine with chlorine (e.g., ) increases electronegativity and may alter binding kinetics but risks higher toxicity .
Methoxy vs. Fluoro Phenyl Groups :
- The 2-methoxyphenyl substituent in the target compound provides steric hindrance and hydrogen-bonding capacity compared to the 4-fluorophenyl group in , possibly enhancing selectivity for serotonin or dopamine receptors .
Methyl Group Positioning: Methylation at position 1 (target compound) vs. positions 1 and 7 () impacts metabolic stability. Mono-methylation may reduce steric hindrance for enzyme binding .
Computational Similarity and Activity Prediction
- Tanimoto Coefficient Analysis : Studies in utilize Tanimoto scores to predict bioactivity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), correlating with shared pharmacological properties.
- 3D Structural Modeling : SwissSimilarity () employs 2D/3D fingerprints to identify analogs; the target compound’s methoxyphenyl group may align with active conformations of PDE4B inhibitors in .
Research Findings and Structure-Activity Relationships (SAR)
Receptor Affinity :
- 5-HT1A/D2 Targets : Compounds with bulky aryl groups (e.g., 2-methoxyphenyl) show higher affinity for serotonin and dopamine receptors .
- MAO-B Inhibition : Fluorinated benzyl groups (as in ) enhance blood-brain barrier penetration, critical for neurodegenerative disease targeting.
Enzyme Inhibition :
- PDE4B/PDE10A : Dimethoxy substituents (e.g., ) improve isoform selectivity, suggesting the target compound’s methoxy group may confer similar advantages.
Metabolic Stability :
- Methylation at position 1 (target) vs. position 7 () reduces cytochrome P450-mediated oxidation, as observed in pharmacokinetic studies of related purine-diones .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。